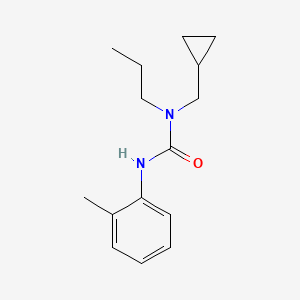
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU belongs to the family of urea derivatives and has been shown to have a wide range of effects on plant growth and development. In
Mechanism of Action
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea works by stimulating cell division and elongation, which leads to increased fruit size and yield. This compound also enhances fruit quality by increasing sugar content, improving color, and delaying fruit ripening. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of specific enzymes and signaling pathways in plants.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on plants, including changes in gene expression, enzyme activity, and hormone levels. This compound has been shown to increase the activity of enzymes involved in sugar metabolism and antioxidant defense, as well as the levels of plant hormones such as auxin and cytokinin. This compound has also been shown to improve plant tolerance to abiotic stress, such as drought and high temperatures.
Advantages and Limitations for Lab Experiments
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea has several advantages for use in lab experiments, including its stability, ease of application, and low toxicity. However, this compound is relatively expensive compared to other plant growth regulators, and its effects can vary depending on the crop species, cultivar, and environmental conditions. In addition, this compound can have negative effects on plant growth and development at high concentrations, making it important to optimize application rates for each crop and experimental condition.
Future Directions
Future research on N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea could focus on several areas, including the development of new synthesis methods to reduce costs and improve yields, the optimization of application rates and timing for different crops and conditions, and the exploration of new applications for this compound in areas such as biotechnology and plant breeding. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on plant growth and development. Overall, this compound has great potential for use in agriculture and plant research, and further studies could lead to new discoveries and applications in the future.
Synthesis Methods
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea can be synthesized using a variety of methods, including the reaction of 2-methylphenyl isocyanate with cyclopropylmethylamine and propylamine. The resulting product is then purified using chromatography techniques to obtain the final this compound compound. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Scientific Research Applications
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea has been extensively studied for its potential applications in agriculture, including increasing fruit size and yield, improving fruit quality, and enhancing plant resistance to abiotic stress. This compound has been shown to be effective in a wide range of crops, including grapes, apples, kiwifruit, tomatoes, and strawberries. In addition, this compound has been studied for its potential use in tissue culture and micropropagation of plants.
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(2-methylphenyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-10-17(11-13-8-9-13)15(18)16-14-7-5-4-6-12(14)2/h4-7,13H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPSXDIUDTKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
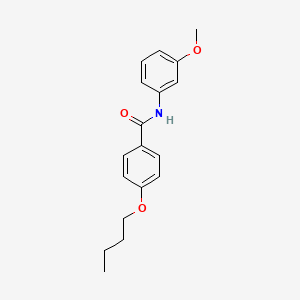
![N-(2,3-difluorobenzyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4993996.png)
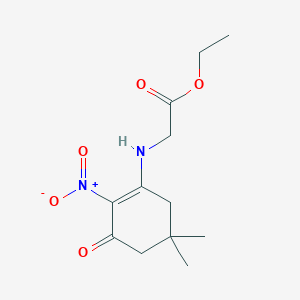
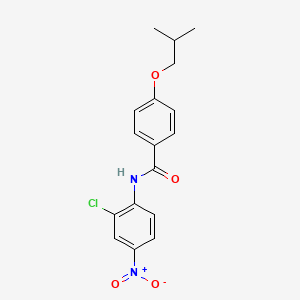

![ethyl 1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4994014.png)
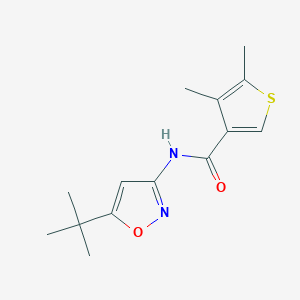
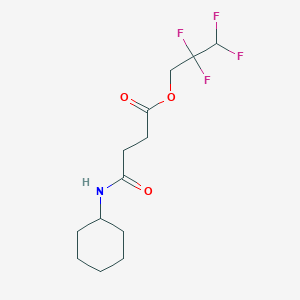
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4994035.png)
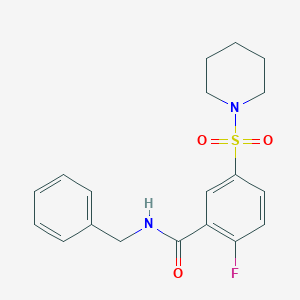
![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)
![(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4994057.png)
![5-bromo-N-{[(2-isopropylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4994065.png)